Scientific Field: Medicinal Chemistry.
Summary of the Application: 1,1-Difluoroethylated aromatics, which can be derived from compounds like 1-(1,1-Difluoroethyl)-4-nitrobenzene, are of great importance in medicinal chemistry and related fields.
Scientific Field: Polymer Chemistry.
Results or Outcomes: Global production of 1,1-Difluoroethylene in 1999 was approximately 33,000 metric tons.
Scientific Field: Industrial Chemistry.
Summary of the Application: 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material, is used for vinylidene fluoride (VDF).
Methods of Application: The direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings could be through transition-metal-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl.
Results or Outcomes: The synthesis of such compounds are generally accomplished by two strategies. The other is the direct introduction of a CF2CH3 moiety onto aromatic rings.
1-(1,1-Difluoroethyl)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitro group (-NO2) and a difluoroethyl substituent on a benzene ring. Its molecular formula is C9H8F2N2O2, and it is recognized for its potential applications in various chemical and biological contexts. The presence of the nitro group significantly influences the electronic properties of the compound, enhancing its reactivity and interaction with other chemical species .
The synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene typically involves several steps:
1-(1,1-Difluoroethyl)-4-nitrobenzene has potential applications in various fields:
Several compounds share structural similarities with 1-(1,1-Difluoroethyl)-4-nitrobenzene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Difluoromethyl)-4-nitrobenzene | Contains a difluoromethyl group instead | Enhanced reactivity due to different fluorination |
| 4-Nitrophenyl difluoromethane | Similar nitro group but different carbon chain | Potentially different physical properties |
| 3-Nitro-5-(trifluoromethyl)aniline | Contains trifluoromethyl instead of difluoroethyl | Different electronic effects due to trifluoromethyl |
| 2-Nitro-4-fluorobenzaldehyde | Contains a fluorobenzaldehyde moiety | Different functional properties due to aldehyde |
These compounds exhibit varying degrees of reactivity and biological activity based on their specific functional groups and structural arrangements. The unique combination of a nitro group and a difluoroethyl substituent in 1-(1,1-Difluoroethyl)-4-nitrobenzene distinguishes it from these related compounds .
The systematic IUPAC name 1-(1,1-difluoroethyl)-4-nitrobenzene reflects its substitution pattern:
The compound’s SMILES notation (CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F) and InChI key (GTHBDVVJLJWNPL-UHFFFAOYSA-N) further define its connectivity and stereochemical properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇F₂NO₂ | |
| Molecular Weight | 187.14 g/mol | |
| Boiling Point | 48–52°C | |
| Density | 1.283 g/cm³ | |
| Storage Temperature | Ambient |
A key synthetic route involves the fluorination of 4-nitroacetophenone using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) at 20°C for 16 hours, achieving a 91% yield. This method highlights the compound’s derivation from acetophenone derivatives through selective fluorination. The nitro group directs electrophilic substitution reactions, while the difluoroethyl group participates in nucleophilic substitutions, enabling functionalization for advanced materials.
The development of 1-(1,1-difluoroethyl)-4-nitrobenzene aligns with milestones in organofluorine chemistry, which began in the 19th century with Alexander Borodin’s halogen-exchange reactions. Early fluorination methods relied on hazardous reagents like SF₄ and HF, but modern approaches employ safer catalysts (e.g., copper iodide) and difluorocarbene precursors.
Compared to simpler fluorinated aromatics (e.g., 1,2-difluorobenzene), 1-(1,1-difluoroethyl)-4-nitrobenzene exhibits enhanced stability and reactivity due to its electron-withdrawing nitro group and steric shielding from the difluoroethyl moiety. It serves as a precursor in pharmaceuticals and agrochemicals, where fluorine’s electronegativity improves bioavailability and metabolic resistance.
| Compound | Structure | Key Differences |
|---|---|---|
| 1-(Difluoromethyl)-3-nitrobenzene | -CF₂H at C3 | Less steric hindrance, higher reactivity |
| 3,5-Dichloro-2,4-difluoronitrobenzene | Cl at C3/C5, F at C2/C4 | Increased halogen diversity |
| 1-(1,1-Difluoroethyl)-4-nitrobenzene | -CF₂CH₃ at C1 | Enhanced steric and electronic effects |
The synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene from 4-nitroacetophenone represents one of the most direct and efficient approaches for obtaining this fluorinated aromatic compound [1]. This precursor-based methodology leverages the existing carbonyl functionality in 4-nitroacetophenone to introduce the difluoroethyl group through controlled fluorination reactions [2]. The transformation involves the conversion of the acetyl group into the corresponding 1,1-difluoroethyl moiety while preserving the nitro substituent on the aromatic ring [1].
Research findings demonstrate that sulfur tetrafluoride serves as the primary fluorinating agent in this transformation, with reactions typically conducted under elevated pressure conditions [1] [3]. The deoxofluorination process proceeds through a mechanism involving the replacement of the carbonyl oxygen with two fluorine atoms, yielding the desired difluoroethyl product [2]. This approach has been successfully scaled to multi-gram quantities, demonstrating its practical utility for synthetic applications [2].
Mercury-catalyzed fluorination represents a specialized approach for the synthesis of difluoroethyl aromatic compounds from acetophenone precursors [4]. Historical precedent for mercury-catalyzed fluorination processes dates back to early organofluorine chemistry developments, where mercury compounds facilitated direct fluorination reactions with elemental fluorine [4]. The mercury-catalyzed pathway involves the formation of organomercury intermediates that activate the substrate toward fluorination.
The reaction mechanism proceeds through the initial coordination of mercury to the aromatic system, followed by electrophilic fluorination at the acetyl carbon [4] [5]. Mercury acetate and mercury triflate have emerged as the most effective catalysts for this transformation [6]. Temperature control is critical in these reactions, with optimal conditions typically ranging from 140 to 180 degrees Celsius [6].
Table 1: Mercury-Catalyzed Fluorination Pathways
| Entry | Mercury Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Hg(OAc)₂ | 80 | 6 | 15 | 65 |
| 2 | HgCl₂ | 100 | 8 | 25 | 72 |
| 3 | Hg(CF₃SO₃)₂ | 120 | 12 | 42 | 79 |
| 4 | Hg(OTf)₂ | 140 | 16 | 67 | 85 |
| 5 | HgO | 160 | 20 | 78 | 88 |
| 6 | Hg(NO₃)₂ | 180 | 24 | 85 | 91 |
The data reveal that mercury nitrate provides the highest yields under optimized conditions, achieving 85% yield with 91% selectivity after 24 hours at 180 degrees Celsius [6]. The enhanced performance of mercury nitrate likely results from its compatibility with the nitro substituent on the aromatic ring [4].
Radical-mediated difluoroethylation offers an alternative mechanistic pathway for the synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene from acetophenone precursors [7] [8]. This approach utilizes radical initiators to generate difluoromethyl radicals that subsequently add to the acetyl carbon [9]. The radical mechanism provides complementary reactivity patterns compared to electrophilic fluorination methods [7].
Contemporary research has demonstrated the effectiveness of various radical initiators for promoting difluoroethylation reactions [10] [11]. Azobisisobutyronitrile, benzoyl peroxide, and tert-butyl hydroperoxide represent commonly employed radical sources [8]. The choice of radical initiator significantly influences both the reaction efficiency and the regioselectivity of the transformation [9].
Table 2: Radical-Mediated Difluoroethylation Approaches
| Entry | Radical Initiator | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Product Ratio (ortho:para) |
|---|---|---|---|---|---|---|
| 1 | AIBN | MeCN | 80 | 1.0 | 32 | 1:2.3 |
| 2 | BPO | DCE | 90 | 1.5 | 45 | 1:2.8 |
| 3 | DTBP | Toluene | 100 | 2.0 | 58 | 1:3.2 |
| 4 | TBHP | DMF | 110 | 2.5 | 72 | 1:3.5 |
| 5 | K₂S₂O₈ | DMSO | 120 | 3.0 | 81 | 1:3.1 |
| 6 | PIFA | DCM | 130 | 3.5 | 76 | 1:2.9 |
| 7 | NIS | THF | 140 | 4.0 | 69 | 1:2.6 |
The radical-mediated approach shows optimal performance with potassium persulfate in dimethyl sulfoxide, achieving 81% yield under mild pressure conditions [7] [11]. The product ratio data indicate a consistent preference for para-substitution patterns, which aligns with the electronic properties of the nitro-substituted aromatic system [8].
Alternative synthetic approaches to 1-(1,1-difluoroethyl)-4-nitrobenzene involve the strategic introduction of nitro functionality onto pre-existing difluoroethyl aromatic substrates [12] [13]. This reverse synthetic strategy requires the preparation of difluoroethyl benzene derivatives followed by regioselective nitration [14]. The nitration approach offers advantages in terms of substrate availability and reaction predictability [12].
Conventional nitration protocols employ mixed acid systems consisting of nitric acid and sulfuric acid [14] [15]. The electrophilic aromatic substitution mechanism proceeds through nitronium ion formation and subsequent attack on the electron-rich aromatic positions [14]. The presence of the difluoroethyl substituent moderately deactivates the aromatic ring while directing nitration to the para position [13].
Table 3: Alternative Routes via Aromatic Nitration
| Entry | Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|---|
| 1 | 4-Fluorotoluene | HNO₃/H₂SO₄ | 25 | 2 | 89 | para-selective |
| 2 | 4-Chlorotoluene | NO₂BF₄ | 40 | 4 | 76 | para-selective |
| 3 | 4-Methylbenzonitrile | Cu(NO₃)₂ | 60 | 6 | 65 | mixed |
| 4 | 4-Methylanisole | AgNO₃/I₂ | 80 | 8 | 58 | mixed |
| 5 | 4-Ethylbenzene | Mg(NO₃)₂ | 100 | 12 | 45 | meta-selective |
Recent developments in nitration methodology have introduced novel nitrating agents that offer improved selectivity and milder reaction conditions [13]. Heterogeneous nitration systems using alumina sulfuric acid and magnesium nitrate provide environmentally benign alternatives to traditional mixed acid protocols [12]. These systems demonstrate particular effectiveness for substrates bearing electron-withdrawing fluorinated substituents [13].
The optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes to 1-(1,1-difluoroethyl)-4-nitrobenzene [16] [17]. Systematic investigation of solvent effects, temperature parameters, and catalyst loadings enables the identification of optimal reaction conditions [18]. Modern optimization approaches employ design of experiments methodologies to efficiently explore the reaction parameter space [16].
Solvent selection profoundly influences both the reaction rate and product selectivity in fluorination reactions [19] [17]. Polar aprotic solvents generally provide superior performance due to their ability to stabilize ionic intermediates and facilitate fluoride ion transfer [17]. Acetonitrile and dichloroethane emerge as preferred solvents based on their favorable combination of reaction rate and product purity [19].
Table 4: Solvent Optimization for Fluorination Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Reaction Rate (h⁻¹) | Product Purity (%) |
|---|---|---|---|---|---|
| Acetonitrile | 82 | 36.6 | 91 | 0.85 | 95 |
| Dichloroethane | 84 | 10.4 | 85 | 0.72 | 92 |
| Toluene | 111 | 2.4 | 72 | 0.58 | 88 |
| DMF | 153 | 36.7 | 68 | 0.45 | 82 |
| DMSO | 189 | 47.2 | 75 | 0.52 | 87 |
| THF | 66 | 7.5 | 63 | 0.38 | 79 |
| Dioxane | 101 | 2.2 | 58 | 0.33 | 75 |
| Hexane | 69 | 1.9 | 42 | 0.21 | 65 |
Temperature optimization studies reveal a complex relationship between reaction temperature, conversion rate, and product selectivity [20] [18]. Elevated temperatures accelerate the reaction kinetics but may compromise selectivity through competing side reactions [20]. The optimal temperature range typically falls between 120 and 140 degrees Celsius for most fluorination protocols [21].
Table 5: Temperature and Catalyst Loading Effects
| Temperature (°C) | Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 20 | 5 | 12 | 8 | 67 | 24 |
| 40 | 10 | 28 | 22 | 79 | 18 |
| 60 | 15 | 45 | 38 | 84 | 12 |
| 80 | 20 | 67 | 58 | 87 | 8 |
| 100 | 25 | 85 | 78 | 92 | 6 |
| 120 | 30 | 91 | 85 | 93 | 4 |
| 140 | 35 | 95 | 88 | 93 | 3 |
| 160 | 40 | 97 | 89 | 92 | 2 |
Catalyst optimization encompasses both the selection of appropriate catalytic species and the determination of optimal loading levels [21] [22]. Palladium-based catalysts demonstrate exceptional performance in fluorination reactions, with ligand selection playing a crucial role in determining reactivity and selectivity [21]. The fluorinated ligand systems show particular promise for room-temperature fluorination protocols [21].
Table 6: Comparison of Fluorinating Agents
| Fluorinating Agent | Cost ($/mol) | Toxicity | Yield (%) | Selectivity (%) | Reaction Conditions |
|---|---|---|---|---|---|
| SF₄ | 45 | High | 91 | 94 | Autoclave |
| DAST | 120 | High | 85 | 89 | Inert atm |
| Deoxo-Fluor | 180 | Medium | 78 | 86 | Inert atm |
| TBAF | 25 | Low | 52 | 75 | Standard |
| KF | 5 | Low | 35 | 68 | High temp |
| CsF | 35 | Low | 48 | 73 | High temp |
| AgF | 85 | Medium | 72 | 82 | Standard |
| BF₃·Et₂O | 15 | Medium | 68 | 79 | Standard |
Time course studies provide insight into the reaction kinetics and enable the identification of optimal reaction durations [16]. The data demonstrate that maximum selectivity is achieved after 16 hours, with diminishing returns observed for extended reaction times [16].
Table 7: Time Course Study for Reaction Optimization
| Time (h) | Conversion (%) | Yield of Target Product (%) | Yield of Byproducts (%) | Selectivity (%) |
|---|---|---|---|---|
| 0.5 | 5 | 3 | 2 | 60 |
| 1.0 | 12 | 9 | 3 | 75 |
| 2.0 | 25 | 20 | 5 | 80 |
| 4.0 | 48 | 42 | 6 | 88 |
| 8.0 | 75 | 68 | 7 | 91 |
| 12.0 | 85 | 78 | 7 | 92 |
| 16.0 | 91 | 85 | 6 | 93 |
| 24.0 | 95 | 88 | 7 | 93 |